4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine
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Overview
Description
4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions . The reaction conditions often include the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and microwave irradiation to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a bioisostere for amides and esters, allowing it to mimic these functional groups in biological systems . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives such as:
- 3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methylamine
- 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)phenylamino-4-oxobutanoate
Uniqueness
4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-amine moiety can enhance its solubility and reactivity compared to other 1,2,4-oxadiazole derivatives .
Biological Activity
4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine is a chemical compound characterized by its unique oxadiazole ring structure. This compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula for this compound is C9H15N3O3 with a molecular weight of 199.23 g/mol. Its structural representation can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₉H₁₅N₃O₃ |
Molecular Weight | 199.23 g/mol |
CAS Number | 1556383-09-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole ring acts as a bioisostere for amides and esters, allowing the compound to mimic these functional groups. This feature enhances its ability to engage with biological macromolecules such as proteins and enzymes.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for cellular processes.
- Antiproliferative Activity : Preliminary studies indicate that it may possess antiproliferative properties against various cancer cell lines.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell growth and apoptosis.
Biological Activity Studies
Research studies have been conducted to evaluate the biological activity of this compound across various models.
Anticancer Activity
A notable study investigated the anticancer properties of derivatives similar to this compound. These studies revealed that modifications in the oxadiazole ring significantly influenced the antiproliferative activity against melanoma and prostate cancer cells. The results indicated a shift from micromolar to nanomolar activity levels with structural modifications .
Antimicrobial Activity
In another study focusing on antimicrobial properties, compounds structurally related to this compound exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria. The inhibition zones were measured using standard microbiological techniques .
Comparative Analysis
When comparing this compound with other oxadiazole derivatives, several unique features emerge:
Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
---|---|---|---|
Compound A | High (nM range) | Moderate | Contains a phenyl group |
Compound B | Moderate (μM range) | High | Includes halogen substituents |
Target Compound | High (nM range) | Moderate | Enhanced solubility due to oxan structure |
Case Studies
- Study on Structure Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the methoxy group on the oxadiazole ring significantly enhances the lipophilicity and overall biological activity of the compound.
- Mechanistic Study : In vitro experiments demonstrated that the compound's mechanism involves disruption of tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis .
Properties
IUPAC Name |
4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-13-6-7-11-8(15-12-7)9(10)2-4-14-5-3-9/h2-6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMHBKYJHZRFHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2(CCOCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.